Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate
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Overview
Description
Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate is a complex organic compound featuring a pyrazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate typically involves a multi-step process:
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Formation of the Pyrazole Ring: : The initial step involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide (MnO₂) in water, yielding 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile .
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Hydrazone Formation: : The pyrazole derivative is then reacted with ethyl hydrazonoate under acidic conditions to form the desired ethanehydrazonoate compound. This step typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as recyclable catalysts and aqueous solvents, is often emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
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Reduction: : Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit enhanced biological activities or different physicochemical properties.
Scientific Research Applications
Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate has a wide range of applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
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Biology: : The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
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Medicine: : It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
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Industry: : The compound finds applications in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate exerts its effects involves interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.
Pathways Involved: The compound can influence signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: A precursor in the synthesis of the target compound, known for its biological activities.
Ethyl 1-phenyl-1H-pyrazole-4-carboxylate: Another pyrazole derivative with similar structural features but different functional groups.
Uniqueness
Ethyl N-[(5-amino-1-phenyl-1H-pyrazol-4-yl)-carbonyl]ethanehydrazonoate is unique due to its combination of a pyrazole ring with an ethanehydrazonoate moiety, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (1E)-N-(5-amino-1-phenylpyrazole-4-carbonyl)ethanehydrazonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-3-21-10(2)17-18-14(20)12-9-16-19(13(12)15)11-7-5-4-6-8-11/h4-9H,3,15H2,1-2H3,(H,18,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGQSAQHSIXDBZ-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NNC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=N/NC(=O)C1=C(N(N=C1)C2=CC=CC=C2)N)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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